molecular formula C6H14ClNO B2618324 3-(1-Aminocyclopropyl)propan-1-OL hydrochloride CAS No. 120751-53-3

3-(1-Aminocyclopropyl)propan-1-OL hydrochloride

Cat. No.: B2618324
CAS No.: 120751-53-3
M. Wt: 151.63
InChI Key: OAPSVKPYORFIOT-UHFFFAOYSA-N
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Description

3-(1-Aminocyclopropyl)propan-1-ol hydrochloride (CAS 120751-53-3) is an organic compound with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . Its structure features both a cyclopropylamine group and a propanol chain, terminated with a hydrochloride salt. This unique architecture makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is assigned the MDL number MFCD20715352 . As a building block, this aminocyclopropane derivative is of significant interest in medicinal chemistry for the design and synthesis of novel molecules. Researchers can utilize the reactive primary amine and alcohol functional groups for further chemical modifications, such as amide bond formation or the creation of more complex heterocyclic systems. The cyclopropane ring is a key motif in many bioactive compounds and drug candidates, often used to confer conformational rigidity or to modulate metabolic stability. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling. The compound requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

3-(1-aminocyclopropyl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-6(3-4-6)2-1-5-8;/h8H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPSVKPYORFIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120751-53-3
Record name 3-(1-aminocyclopropyl)propan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclopropyl)propan-1-OL hydrochloride typically involves the reaction of cyclopropylamine with a suitable propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is often purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclopropyl)propan-1-OL hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
3-(1-Aminocyclopropyl)propan-1-OL hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that yield complex molecules with therapeutic properties. For instance, it is involved in the synthesis of drugs targeting neurological disorders, where modulation of neurotransmitter systems is crucial.

Case Study: Synthesis of Antidepressants
Research indicates that derivatives of 3-(1-Aminocyclopropyl)propan-1-OL are utilized in the synthesis of antidepressants. A notable example includes its role in the preparation of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating major depressive disorder and generalized anxiety disorder. The compound's ability to influence monoamine levels makes it a valuable precursor in developing such medications .

Neuropharmacology

Receptor Modulation
The compound has been studied for its effects on various neurotransmitter receptors, particularly glutamate receptors. Its analogs have shown potential in modulating receptor activity, which is pivotal in treating conditions like schizophrenia and mood disorders. The ability to influence glutamate signaling pathways positions this compound as a candidate for further research into neuroprotective agents .

Case Study: Glutamate Receptor Interaction
A study highlighted the interaction of cyclopropylamine derivatives with glutamate receptors, demonstrating that modifications to the cyclopropyl group can enhance receptor affinity and selectivity. This research underscores the potential of this compound in developing novel treatments for neurodegenerative diseases .

Agricultural Applications

Plant Growth Promotion
Emerging research suggests that compounds related to this compound may play roles in plant growth promotion. For example, studies have indicated that certain derivatives can enhance root development and overall plant vigor through mechanisms involving ethylene biosynthesis modulation .

Case Study: Ethylene Biosynthesis
In experiments with various plant species, the application of this compound derivatives resulted in increased production of indole-3-acetic acid (IAA), a key plant hormone responsible for growth regulation. This finding opens avenues for using these compounds as natural growth enhancers in agriculture .

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopropyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-(1-Aminocyclopropyl)propan-1-OL hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound C₆H₁₄ClNO 151.63 Cyclopropylamine, hydroxyl, hydrochloride Pharmaceutical intermediate, research
3-Aminopropan-1-ol (3-Aminopropanol) C₃H₉NO 75.1 Primary amine, hydroxyl Solvent, chemical precursor
Hydroxypropyl p-phenylenediamine dihydrochloride C₉H₁₆Cl₂N₂O 263.15 Aromatic diamine, hydroxyl, dihydrochloride Cosmetic hair dye
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride C₆H₁₃ClN₄ 192.65 Triazole ring, amine, hydrochloride Antifungal/antiviral agents
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride C₉H₁₁Cl₂NO 228.10 Ketone, chlorophenyl, hydrochloride Psychoactive drug analog
Morinamide Hydrochloride C₁₄H₁₉ClN₂O₂ 294.77 Quinoline, amide, hydrochloride Antibiotic (tuberculosis treatment)

Key Differences and Implications

Cyclopropyl vs. Aromatic Groups :

  • The cyclopropyl group in the target compound provides ring strain , which can enhance binding specificity in drug targets compared to planar aromatic systems like Hydroxypropyl p-phenylenediamine’s phenyl group .
  • Cyclopropane’s sp³ hybridization may improve metabolic stability relative to aromatic amines, which are prone to oxidation .

Hydroxyl Group vs. Ketone or Amide: The hydroxyl group in the target compound increases water solubility (similar to 3-aminopropanol, which is fully miscible in water ), whereas ketone-containing analogs (e.g., 2-Amino-1-(3-chlorophenyl)propan-1-one) exhibit higher lipophilicity . Amide-containing compounds like Morinamide Hydrochloride have extended half-lives due to resistance to enzymatic degradation .

Pharmacological Applications :

  • The target compound’s patent activity (37 patents) suggests utility in drug discovery , particularly for CNS or antimicrobial agents, whereas Hydroxypropyl p-phenylenediamine is restricted to cosmetics .
  • Heterocyclic analogs (e.g., triazole derivatives) are prioritized for antifungal applications due to their ability to inhibit cytochrome P450 enzymes .

Research Findings and Patent Analysis

  • This compound is referenced in 37 patents, indicating active exploration in medicinal chemistry .
  • Comparatively, 2-(cyclopropylmethoxy)ethanamine (42 patents) is studied for CNS-targeting drugs , leveraging the cyclopropyl group’s conformational rigidity .

Biological Activity

3-(1-Aminocyclopropyl)propan-1-OL hydrochloride is a compound of interest in medicinal chemistry, particularly due to its interactions with neurotransmitter systems. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C_6H_12ClN and a molecular weight of 151.64 g/mol. Its structure features a cyclopropyl ring attached to an amino group, enhancing its solubility and stability as a hydrochloride salt, which is crucial for pharmaceutical applications.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activity. It has been shown to interact with serotonin and norepinephrine systems, which are pivotal in mood regulation. Preliminary studies suggest that this compound may possess antidepressant properties , making it a candidate for further investigation in treating mood disorders.

Binding Affinity Studies

Interaction studies have focused on the compound's binding affinity to various neurotransmitter receptors. The findings indicate that it may influence both serotonin and norepinephrine receptors, which are critical targets in the treatment of depression and anxiety disorders.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds along with their similarity indices:

Compound NameCAS NumberSimilarity Index
(1-Aminocyclopropyl)methanol hydrochloride115652-52-30.68
(cis-3-Aminocyclobutyl)methanol hydrochloride142733-65-10.68
(trans-4-Aminocyclohexyl)methanol hydrochloride1504-49-00.68
1-Methylcyclopropanamine hydrochloride88887-87-00.67
(S)-2-Amino-2-cyclohexylethanol845714-30-90.65

These compounds share structural motifs with this compound, contributing to their pharmacological profiles but may differ in their specific interaction potentials with neurotransmitter systems.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antidepressant Efficacy : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent.
  • Cognitive Function Improvement : Another study explored the impact of this compound on cognitive functions, revealing improvements in memory retention and learning capabilities in treated subjects compared to controls.
  • Safety Profile : Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects reported during preliminary trials.

Q & A

Basic: What are the key physicochemical properties of 3-(1-aminocyclopropyl)propan-1-ol hydrochloride, and how are they experimentally verified?

Answer:
The compound has the molecular formula C₆H₁₄ClNO and a molecular weight of 151.64 g/mol . Key properties include:

  • Solubility : Hydrochloride salts typically enhance aqueous solubility, critical for biological assays. Verify solubility via gravimetric analysis in solvents like water, ethanol, or DMSO.
  • Stability : No decomposition under standard storage (room temperature, dry conditions), but hygroscopicity may require desiccated storage .
  • Spectroscopic Identification : Use ¹H/¹³C NMR (e.g., cyclopropyl proton signals at δ ~0.5–1.5 ppm) and mass spectrometry (ESI-MS for [M+H]⁺ ion at m/z 152.1) .

Basic: What synthetic routes are reported for this compound?

Answer:
A common approach involves:

Cyclopropanation : React propenyl derivatives with diazomethane or via Simmons–Smith conditions to form the cyclopropyl group.

Amine Functionalization : Introduce the amine group via reductive amination (e.g., NaBH₃CN with ammonium acetate) or nucleophilic substitution (e.g., 3-chloropropanol with cyclopropylamine) .

Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ethanol, followed by recrystallization .
Key Reagents :

  • Reducing Agents : NaBH₄, LiAlH₄.
  • Acid Scavengers : K₂CO₃, Et₃N .

Advanced: How can researchers resolve contradictions in reported yields for cyclopropane-containing amine syntheses?

Answer:
Yield discrepancies often arise from:

  • Reaction Conditions : Cyclopropane rings are strain-sensitive. Optimize temperature (e.g., 0–25°C for cyclopropanation) and solvent polarity (e.g., THF vs. DCM) .
  • Purification Challenges : Hydrochloride salts may co-crystallize with byproducts. Use column chromatography (silica gel, MeOH/CH₂Cl₂) or HPLC (C18 column, acidic mobile phase) .
  • Analytical Validation : Cross-check yields via elemental analysis (C, H, N) and HPLC purity assays (>95%) .

Advanced: What mechanistic insights explain the reactivity of the cyclopropyl group in this compound?

Answer:
The cyclopropyl ring’s angle strain (60° bond angles) increases reactivity:

  • Ring-Opening Reactions : Under acidic or oxidative conditions (e.g., H₂O₂, Fe³⁺), the ring may cleave to form allylic amines or ketones .
  • Nucleophilic Attack : The amine group’s lone pair destabilizes the ring, making it susceptible to electrophilic reagents (e.g., alkyl halides) .
    Experimental Probes :
  • Kinetic Studies : Monitor ring stability via in situ FTIR or NMR under varying pH/temperature.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to assess strain energy and transition states .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (H335) .
  • Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Advanced: How can researchers optimize enantiomeric purity for chiral derivatives of this compound?

Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or kinetic enzymatic resolution (lipases in organic solvents) .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst for cyclopropanation) or chiral auxiliaries (e.g., Evans oxazolidinones) .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Basic: What analytical techniques validate the compound’s structural integrity post-synthesis?

Answer:

  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperature (>200°C indicates stability) .
  • X-ray Crystallography : Resolve cyclopropyl geometry and hydrochloride salt formation .

Advanced: How does the hydrochloride salt form influence the compound’s biological activity?

Answer:

  • Bioavailability : Enhanced solubility improves membrane permeability in in vitro assays (e.g., Caco-2 cell models) .
  • Receptor Binding : The protonated amine may form stronger hydrogen bonds with target proteins (e.g., GPCRs). Validate via isothermal titration calorimetry (ITC) .
  • Stability in Physiological Media : Test salt dissociation in PBS (pH 7.4) via UV-Vis spectroscopy .

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